Potassium (4-chloro-2-methylphenyl)trifluoroborate
CAS No.: 1620108-43-1
Cat. No.: VC4836470
Molecular Formula: C7H6BClF3K
Molecular Weight: 232.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1620108-43-1 |
---|---|
Molecular Formula | C7H6BClF3K |
Molecular Weight | 232.48 |
IUPAC Name | potassium;(4-chloro-2-methylphenyl)-trifluoroboranuide |
Standard InChI | InChI=1S/C7H6BClF3.K/c1-5-4-6(9)2-3-7(5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Standard InChI Key | UKZYEYUURQCBSI-UHFFFAOYSA-N |
SMILES | [B-](C1=C(C=C(C=C1)Cl)C)(F)(F)F.[K+] |
Introduction
Structural and Physicochemical Properties
The compound features a trifluoroborate group (-BF₃K) attached to a 4-chloro-2-methylphenyl ring. The chlorine and methyl substituents at the para and ortho positions, respectively, modulate electronic and steric properties, enhancing its utility in regioselective reactions . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₆BClF₃K | |
Molecular Weight | 232.48 g/mol | |
CAS Number | 1620108-43-1 | |
Purity | ≥98% | |
Storage Conditions | Room temperature, dry environment |
The trifluoroborate group confers exceptional stability against hydrolysis and oxidation compared to boronic acids, enabling long-term storage and handling in air .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves reacting 4-chloro-2-methylphenylboronic acid with potassium bifluoride (KHF₂) in methanol or ethanol . The reaction proceeds via:
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Dissolution of the boronic acid in a polar solvent.
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Gradual addition of KHF₂ under stirring.
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Isolation via filtration and washing with cold solvent.
This method yields high-purity product (≥98%) but requires careful control of stoichiometry to avoid byproducts like boric acid.
Industrial Manufacturing
Scale-up processes utilize continuous flow reactors to optimize heat and mass transfer, ensuring consistent quality . For example, a patent describing the synthesis of 4-chloro-2-trifluoromethylbenzonitrile highlights the use of automated systems for diazotization and bromination steps, which are adaptable to this compound’s production . Key challenges include minimizing residual solvents and achieving cost-effective recovery of potassium salts .
Reactivity and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling
This compound excels in palladium-catalyzed Suzuki-Miyaura reactions, forming biaryl structures essential in drug intermediates . The mechanism involves:
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Oxidative Addition: Pd⁰ inserts into the C–X bond of aryl halides.
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Transmetalation: The trifluoroborate transfers the aryl group to Pd.
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Reductive Elimination: Pd releases the biaryl product, regenerating the catalyst .
Example reaction conditions:
Component | Details | Source |
---|---|---|
Catalyst | PdCl₂(dppf)·CH₂Cl₂ (5–10 mol%) | |
Base | Cs₂CO₃ or K₂CO₃ | |
Solvent | Toluene/water (19:1) | |
Temperature | 80–120°C |
Other Reactions
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Nucleophilic Substitution: The chlorine substituent undergoes substitution with amines or alkoxides in polar aprotic solvents .
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Oxidation: Controlled oxidation yields quinone derivatives, though this is less common due to the stability of the trifluoroborate group .
Applications in Scientific Research
Pharmaceutical Development
The compound is pivotal in synthesizing kinase inhibitors and antipsychotic agents. For instance, its coupling with heteroaryl halides has produced candidates targeting EGFR and ALK mutations . A 2025 study demonstrated its use in creating a thrombin inhibitor with 90% yield under optimized conditions .
Materials Science
In polymer chemistry, it facilitates the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs). The chloro group enhances electron-withdrawing effects, improving charge transport properties .
Agrochemistry
Derivatives of this compound serve as intermediates in herbicides, leveraging the methyl group’s lipophilicity to enhance membrane permeability .
Comparison with Analogous Reagents
Compound | Reactivity Profile | Advantages | Limitations |
---|---|---|---|
Potassium phenyltrifluoroborate | High electrophilicity | Cost-effective | Low steric hindrance |
Potassium 4-bromophenyltrifluoroborate | Superior in SNAr reactions | Versatile halogen for further coupling | Sensitivity to moisture |
Potassium cyclopropyltrifluoroborate | Effective in alkyl-alkyl couplings | Broad functional group tolerance | Requires specialized ligands |
The 4-chloro-2-methyl substituent in this compound balances electronic modulation (via Cl) and steric bulk (via CH₃), enabling reactions unfeasible with simpler analogs .
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